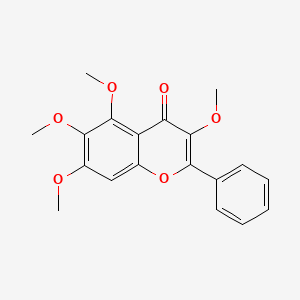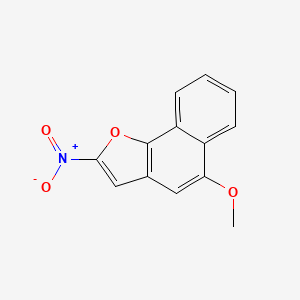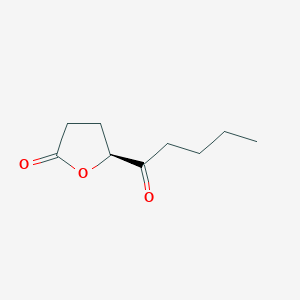![molecular formula C24H32O5 B14434233 4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-23-0](/img/structure/B14434233.png)
4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furan ring, followed by the introduction of the benzopyran moiety. Methoxy groups are then added through methylation reactions, and the undecyl chain is introduced via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts, high-pressure reactors, and advanced purification methods ensures the efficient and high-yield production of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the furan or benzopyran rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the methoxy groups or the undecyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. Oxidation may yield quinones, reduction may produce reduced furobenzopyrans, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the undecyl chain can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has a similar structure but with a methyl group instead of an undecyl chain.
- 5,8-Dimethoxypsoralen : Another related compound with similar furan and benzopyran rings but different substituents.
Uniqueness
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is unique due to its undecyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
76301-23-0 |
|---|---|
Molekularformel |
C24H32O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
4,9-dimethoxy-7-undecylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C24H32O5/c1-4-5-6-7-8-9-10-11-12-13-17-16-19(25)20-21(26-2)18-14-15-28-22(18)24(27-3)23(20)29-17/h14-16H,4-13H2,1-3H3 |
InChI-Schlüssel |
LNCASBWWYJPIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)









![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
